molecular formula C5H4ClF2NS B14527912 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- CAS No. 62665-30-9

1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]-

Cat. No.: B14527912
CAS No.: 62665-30-9
M. Wt: 183.61 g/mol
InChI Key: GAAOQKQZFQYAOD-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- is a heterocyclic compound featuring a pyrrole ring substituted with a chlorodifluoromethylthio group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- typically involves the introduction of the chlorodifluoromethylthio group onto a pyrrole ring. One common method is the reaction of a pyrrole derivative with chlorodifluoromethylthiolating agents under controlled conditions. For example, the reaction of 3-bromopyrrole with chlorodifluoromethylthiol in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 1H-Pyrrole, 3-methyl-
  • 1H-Pyrrole, 3-carbaldehyde
  • 3-Trifluoromethylpyrrole

Comparison: 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- is unique due to the presence of the chlorodifluoromethylthio group, which imparts distinct chemical properties compared to other pyrrole derivatives. This group can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

62665-30-9

Molecular Formula

C5H4ClF2NS

Molecular Weight

183.61 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]sulfanyl-1H-pyrrole

InChI

InChI=1S/C5H4ClF2NS/c6-5(7,8)10-4-1-2-9-3-4/h1-3,9H

InChI Key

GAAOQKQZFQYAOD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1SC(F)(F)Cl

Origin of Product

United States

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